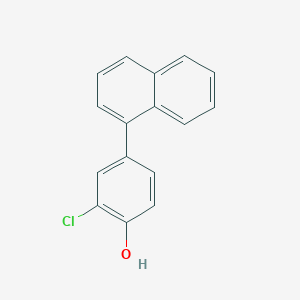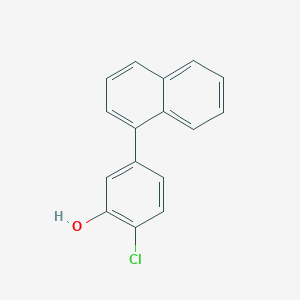
2-Chloro-5-(2-chloro-5-methoxyphenyl)phenol, 95%
説明
2-Chloro-5-(2-chloro-5-methoxyphenyl)phenol, or 2-C5-MCP, is an organic compound with a phenol group attached to a chlorine-containing ring. It is a white crystalline solid with a melting point of 97°C and a boiling point of 270°C. 2-C5-MCP has been used in a variety of scientific research applications, including organic synthesis, chromatography, and spectroscopy.
科学的研究の応用
2-C5-MCP has been used in a variety of scientific research applications. For example, it has been used in organic synthesis as a reagent in the preparation of a variety of compounds, such as 2-chloro-5-methylphenol. It has also been used in chromatography and spectroscopy to analyze the structure and properties of various compounds. Additionally, it has been used in the development of catalysts for the production of chiral compounds.
作用機序
2-C5-MCP is an organic compound with a phenol group attached to a chlorine-containing ring. The chlorine-containing ring is capable of undergoing nucleophilic substitution reactions, which allow it to react with other compounds. In addition, the phenol group is capable of undergoing electrophilic aromatic substitution reactions, which allow it to react with other aromatic compounds.
Biochemical and Physiological Effects
2-C5-MCP has been used in a variety of scientific research applications, but its effects on the biochemical and physiological systems of living organisms have not been extensively studied. However, it has been shown to have some antimicrobial activity against certain bacteria, fungi, and viruses. In addition, it has been shown to have some cytotoxic activity against certain cancer cell lines.
実験室実験の利点と制限
2-C5-MCP has several advantages for laboratory experiments. It is a relatively stable compound and is easy to synthesize. It is also relatively non-toxic and has a low vapor pressure, which makes it safe to handle in a laboratory setting. However, it is not very soluble in water, which can limit its use in certain experiments.
将来の方向性
In the future, 2-C5-MCP could be used in a variety of applications, such as the development of new drugs, pesticides, and other compounds. Additionally, further research could be conducted to determine its effects on the biochemical and physiological systems of living organisms. Finally, it could be used in the development of new catalysts for the production of chiral compounds.
合成法
2-C5-MCP can be synthesized by a two-step process. The first step involves the reaction of 2-chloro-5-methoxyphenylacetaldehyde with p-chlorobenzyl chloride in the presence of potassium carbonate in an aqueous solution. This reaction produces 2-chloro-5-(2-chloro-5-methoxyphenyl)phenol. The second step involves the reaction of 2-chloro-5-(2-chloro-5-methoxyphenyl)phenol with a base such as sodium hydroxide or potassium hydroxide, which produces the desired product.
特性
IUPAC Name |
2-chloro-5-(2-chloro-5-methoxyphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O2/c1-17-9-3-5-11(14)10(7-9)8-2-4-12(15)13(16)6-8/h2-7,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHCUVVZNXKBBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=CC(=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686072 | |
| Record name | 2',4-Dichloro-5'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(2-chloro-5-methoxyphenyl)phenol | |
CAS RN |
1261888-42-9 | |
| Record name | [1,1′-Biphenyl]-3-ol, 2′,4-dichloro-5′-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261888-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2',4-Dichloro-5'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















